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molecular formula C14H19N3O2 B8320364 1'-(4-Nitrophenyl)[1,3]bipyrrolidinyl

1'-(4-Nitrophenyl)[1,3]bipyrrolidinyl

Cat. No. B8320364
M. Wt: 261.32 g/mol
InChI Key: DJVRHLOOHUBXNQ-UHFFFAOYSA-N
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Patent
US06946005B2

Procedure details

5 g (0.0174 mole) of methanesulfonic acid 1-(4-nitro-phenyl)-pyrrolidin-3yl ester (2) were heated 2 hours at 85° C. in 30 ml of pyrrolidine. The mixture was then poured on ice water until crystallization occurred. After filtrating and drying, the obtained yellow powder was chromatographed with an eluent consisting of dichloromethane/methanol (98/2). 2.6 g of derivative (1) was thus obtained (yield 53%).
Name
methanesulfonic acid 1-(4-nitro-phenyl)-pyrrolidin-3yl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
53%

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)[CH2:7]1)(=O)=O>N1CCCC1>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([N:8]2[CH2:9][CH2:10][CH:6]([N:8]3[CH2:9][CH2:10][CH2:6][CH2:7]3)[CH2:7]2)=[CH:12][CH:13]=1)([O-:19])=[O:18]

Inputs

Step One
Name
methanesulfonic acid 1-(4-nitro-phenyl)-pyrrolidin-3yl ester
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)OC1CN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured on ice water until crystallization
FILTRATION
Type
FILTRATION
Details
After filtrating
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the obtained yellow powder was chromatographed with an eluent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(CC1)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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